5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Medicinal Chemistry Building Block Reactivity SAR Exploration

5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 191655-99-9, MFCD28012260) is a heterocyclic building block featuring a fused triazolo-pyrimidine core substituted with chloro, methyl, and primary amine groups. The scaffold is a recognized purine bioisostere, with the electron-deficient aromatic system enabling versatile downstream derivatization for kinase inhibitors and receptor modulators.

Molecular Formula C6H6ClN5
Molecular Weight 183.6 g/mol
CAS No. 191655-99-9
Cat. No. B1458930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
CAS191655-99-9
Molecular FormulaC6H6ClN5
Molecular Weight183.6 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=NC=N2)N=C1Cl)N
InChIInChI=1S/C6H6ClN5/c1-3-4(7)11-6-9-2-10-12(6)5(3)8/h2H,8H2,1H3
InChIKeyIUWPMUDCPGQZRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 191655-99-9): Sourcing & Differentiation Guide


5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 191655-99-9, MFCD28012260) is a heterocyclic building block featuring a fused triazolo-pyrimidine core substituted with chloro, methyl, and primary amine groups . The scaffold is a recognized purine bioisostere, with the electron-deficient aromatic system enabling versatile downstream derivatization for kinase inhibitors and receptor modulators [1]. Critically, the 7-amine substituent provides a nucleophilic handle for amidation, reductive amination, or urea formation, which is absent in common comparator building blocks such as 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 24415-66-5) [2].

Why 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Generic Triazolopyrimidine Building Blocks


Triazolopyrimidine building blocks are often treated as interchangeable intermediates; however, subtle positional variations in the chloro, methyl, and amine substitution pattern produce functionally divergent molecules [1]. The target compound uniquely positions a primary amine at C-7 and chlorine at C-5, whereas the more common analog 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine bears chlorine at the site where an amine is required, forcing a different coupling strategy and limiting access to 7-amino-substituted final compounds . Furthermore, the 6-methyl group on the target compound introduces steric and electronic modulation absent in non-methylated or 5-methyl-only analogs, directly impacting target binding in kinase programs where 6-substitution has been shown to be a critical potency determinant [2]. Generic procurement without verifying the exact regiochemistry leads to synthesis of unintended analogs, invalidating SAR data and delaying lead optimization campaigns.

Quantitative Differentiation Evidence for 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Against Closest Analogs


Functional Handle Differentiation: 7-Amine vs. 7-Chloro in Cross-Coupling Reactivity

The target compound presents a primary amine at C-7, enabling direct amide bond formation, urea synthesis, or reductive amination. In contrast, the structurally closest alternative, 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 24415-66-5), bears chlorine at C-7, which requires palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce amine-linked substituents, adding a synthetic step and functional group interconversion [1]. This single-atom difference (NH2 vs. Cl) eliminates an entire transformation sequence for medicinal chemistry programs targeting 7-amino-substituted triazolopyrimidines.

Medicinal Chemistry Building Block Reactivity SAR Exploration

Kinase Inhibitor Scaffold Privilege: Class-Level Potency Comparison of Triazolopyrimidine Building Blocks

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure for kinase inhibitor design, with multiple examples achieving nanomolar CDK2 inhibition [1]. One optimized triazolo[1,5-a]pyrimidine demonstrated CDK2 IC50 = 120 nM with 167-fold selectivity over GSK-3β, establishing the scaffold's capacity for selective target engagement [1]. Separately, multikinase triazolopyrimidine derivatives have shown IC50 values of 2.19 μM, 2.95 μM, and 3.49 μM against EGFR, VEGFR2, and TrkA respectively [2]. While the target building block itself is an intermediate and does not carry these values directly, the 5-chloro-6-methyl-7-amino substitution pattern positions it as a direct precursor to the 7-aminated derivatives that populate these potent kinase inhibitor series.

Kinase Inhibition Anticancer Scaffold Selection

Regiochemical Specificity: 6-Methyl Substitution Impact on Steric and Electronic Profile

The methyl group at position 6 imposes distinct steric and electronic effects compared to 5-methyl or 7-methyl regioisomers. SAR studies on triazolopyrimidine tubulin inhibitors reveal that substituent position dramatically alters antiproliferative potency: 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl derivatives achieve IC50 values as low as 0.53 μM against HCT-116 cells, with the 6-aryl substitution being essential for tubulin binding [1]. The target compound's 6-methyl group serves as a minimal steric probe or a vector for further elaboration at the position demonstrated to be critical for target engagement, whereas 5-methyl-only analogs (e.g., 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine) lack substitution at this key position entirely [2].

Regiochemistry Structure-Activity Relationship Drug Design

Bioisosteric Advantage Over Purine Analogs: Selectivity Implications of Triazolo vs. Imidazo Fusion

The 1,2,4-triazolo[1,5-a]pyrimidine core serves as a bioisostere of the purine scaffold but with a distinct hydrogen-bonding pattern due to the triazole nitrogen placement [1]. This difference translates to measurable selectivity advantages: the triazolopyrimidine-based PfDHODH inhibitor DSM1 exhibits >4000-fold selectivity for the malarial enzyme over human DHODH, a selectivity window not achieved by purine-based analogs [2]. The target compound, with the identical triazolo[1,5-a]pyrimidine fusion as DSM1, provides the same bioisosteric framework, whereas compounds with the isomeric [4,3-b] or [4,3-c] fusion (e.g., 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine, which shares the same molecular formula C6H6ClN5) present entirely different pharmacophores .

Bioisostere Purine Scaffold Replacement Selectivity Engineering

Supply Chain and Purity Differentiation: Commercial Availability Benchmarking

The target compound is commercially available at ≥95% purity from multiple independent suppliers, including Leyan (Catalog No. 2111610, 95%) and Chemenu (Catalog No. CM438153, 95%+) . In contrast, the structurally related 5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 191655-97-7, lacking the chlorine handle) is also available but eliminates the chlorine-based derivatization vector, reducing the scope of accessible chemical space . The target compound's commercial availability at consistent purity with full analytical characterization (NMR, HPLC, GC per vendor specifications) supports reproducible SAR studies without requiring in-house synthesis and purification of the core scaffold.

Procurement Building Block Quality Supply Reliability

Optimal Application Scenarios for 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Requiring C-7 Amine Functionalization

When developing CDK2 or multikinase (EGFR/VEGFR2/TrkA) inhibitors based on the triazolopyrimidine scaffold, the target compound provides a direct entry into 7-aminated final compounds, bypassing the C-7 chlorine displacement step required with 7-chloro-5-methyl analogs [1]. Given that 7-amino-substituted triazolopyrimidines have demonstrated CDK2 IC50 values as low as 120 nM with >100-fold selectivity [1], and that the C-6 position is critical for tubulin binding (validated by 0.53 μM antiproliferative IC50 in HCT-116 for 6-aryl analogs [2]), procurement of the 5-chloro-6-methyl-7-amine building block is the most atom-economical entry into this SAR space.

Structure-Activity Relationship (SAR) Exploration at the 6-Position

Medicinal chemistry programs investigating the steric and electronic requirements at the C-6 position of triazolopyrimidines should prioritize this building block. SAR data demonstrate that 6-substitution is a key potency determinant: 6-aryl derivatives achieve sub-micromolar antiproliferative IC50 values, while des-6-substituted analogs show dramatically reduced activity [1]. The target compound's 6-methyl group provides a minimal steric baseline against which to benchmark larger substituents, a capability absent in 7-chloro-5-methyl analogs (unsubstituted at C-6) [2].

Parasitology Drug Discovery Programs Requiring Host-Pathogen Selectivity

For antimalarial programs targeting PfDHODH, the triazolo[1,5-a]pyrimidine scaffold has demonstrated class-leading selectivity windows (>4000-fold over human DHODH) compared to purine and quinoline scaffolds [1]. The target building block maps directly onto the DSM1 pharmacophore (a 7-amino-triazolopyrimidine) and provides a starting point for synthesizing analogs with the identical core that achieved this selectivity [2]. Programs requiring selectivity over human homologs should default to the [1,5-a] triazolopyrimidine fusion as provided by this building block.

Parallel Library Synthesis Exploiting Orthogonal Chloro and Amino Handles

The target compound presents two distinct reactive sites: a chlorine at C-5 amenable to nucleophilic aromatic substitution or metal-catalyzed cross-coupling, and a primary amine at C-7 enabling amide, urea, or sulfonamide formation [1]. This orthogonality supports parallel library synthesis where the C-5 and C-7 positions can be diversified independently in consecutive steps without protecting group manipulation. Building blocks lacking either handle (e.g., 5-chloro-7-methyl analog without amine; 5,6-dimethyl-7-amine analog without chlorine) restrict diversification to a single vector and reduce library size exponentially [2].

Quote Request

Request a Quote for 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.